An In-depth Technical Guide to 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: A Key Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide to 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: A Key Intermediate in Targeted Cancer Therapy
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides a comprehensive technical overview of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, a pivotal chemical intermediate in the synthesis of targeted anti-cancer therapeutics. This guide delves into the compound's critical chemical properties, a detailed synthesis protocol, its significant role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, and essential safety considerations. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Note on Nomenclature: Initial investigations revealed a potential ambiguity between the requested "isopropylthio" and the more prominently documented "isopropylsulfonyl" analogue. This guide focuses on the latter (CAS No. 761440-16-8), which is a well-characterized precursor in the synthesis of notable kinase inhibitors. All subsequent data pertains to this sulfonyl-containing compound.
Core Chemical and Physical Properties
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a solid, appearing as a white to light yellow powder or crystal.[1][2][3] Its molecular structure, featuring a dichloropyrimidine core linked to an isopropylsulfonylphenyl group, is fundamental to its reactivity and utility as a pharmaceutical intermediate.[4]
| Property | Value | References |
| CAS Number | 761440-16-8 | [5][6] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂S | [5][6][7] |
| Molecular Weight | 346.23 g/mol | [1][5][6] |
| Melting Point | 149.0 to 153.0 °C | [1][5][7] |
| Boiling Point | 538 °C at 760 mmHg | [1][5][7] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 279.0 ± 30.1 °C | [1][5] |
| Appearance | White to light yellow powder to crystal | [1][2][7] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [7] |
Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach
The synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is typically achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method provides a reliable and efficient means of forming the crucial carbon-nitrogen bond.
Experimental Protocol:
Reagents and Materials:
-
2-(isopropylsulfonyl)aniline (Formula-XI)
-
2,4,5-trichloropyrimidine (Formula-XII)
-
Cesium Carbonate (Cs₂CO₃)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Ethyl Acetate
Procedure: [7]
-
Under a nitrogen atmosphere, charge a reaction flask with 2-(isopropylsulfonyl)aniline (1 equivalent), toluene, 2,4,5-trichloropyrimidine (1.35 equivalents), cesium carbonate (1.25 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.25 equivalents).[7]
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-(isopropylsulfonyl)aniline.[7]
-
Upon completion, cool the mixture to room temperature (25-30 °C).[7]
-
Filter the reaction mixture and wash the collected solids with ethyl acetate.[7]
-
Combine the filtrate and washings.[7]
-
Remove the toluene and ethyl acetate via distillation under reduced pressure at 60 °C to obtain the crude product.[7]
-
Purify the crude product by column chromatography to yield 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine as a light yellow solid.[7]
Synthesis Workflow Diagram:
Caption: Palladium-catalyzed synthesis of the target compound.
Application in Drug Discovery: A Cornerstone for ALK Inhibitors
The primary significance of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine lies in its role as a key intermediate in the synthesis of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors.[2][7][8] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers, most notably non-small cell lung cancer.[8]
This intermediate provides a versatile scaffold for medicinal chemists to construct complex molecules that can specifically target the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.[4][8] The dichloropyrimidine moiety offers two reactive sites for further chemical modification, allowing for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.[9]
Signaling Pathway and Point of Intervention:
Caption: ALK signaling pathway and the inhibitory action of targeted drugs.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word: Warning.[7]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the material safety data sheet (MSDS) for comprehensive safety and handling information prior to use.[10]
Conclusion
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an indispensable building block in the synthesis of targeted therapies, particularly ALK inhibitors for oncology. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for advancing the development of next-generation therapeutics.
References
-
ChemBK. 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Oncology: The Crucial Role of 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
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